Chlorotrifluoromethane

Catalog No.
S702071
CAS No.
75-72-9
M.F
CClF3
CF3Cl
M. Wt
104.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotrifluoromethane

CAS Number

75-72-9

Product Name

Chlorotrifluoromethane

IUPAC Name

chloro(trifluoro)methane

Molecular Formula

CClF3
CF3Cl

Molecular Weight

104.46 g/mol

InChI

InChI=1S/CClF3/c2-1(3,4)5

InChI Key

AFYPFACVUDMOHA-UHFFFAOYSA-N

SMILES

C(F)(F)(F)Cl

solubility

8.62e-04 M
Water solubility = 60.1 mg/l @ 25 °C
Solubility in water: none

Canonical SMILES

C(F)(F)(F)Cl
  • Origin and Significance: Chlorotrifluoromethane was first synthesized in the 1930s and became widely used as a refrigerant due to its non-flammable, non-corrosive, and efficient cooling properties. However, its role in scientific research is primarily negative. Research has shown that CFC-13 significantly contributes to ozone depletion in the stratosphere []. The Montreal Protocol, an international treaty signed in 1987, has phased out the production and use of CFCs due to their environmental impact.

Molecular Structure Analysis

  • Key Features: Chlorotrifluoromethane has a tetrahedral molecular structure with a carbon atom at the center bonded to three fluorine atoms and one chlorine atom []. This structure allows for efficient van der Waals forces between molecules, contributing to its properties as a liquefied gas at room temperature [].
  • Notable Aspects: The carbon-fluorine bond is one of the strongest single bonds known, contributing to the stability of the molecule. However, the presence of chlorine weakens the overall stability compared to entirely fluorinated hydrocarbons. This weakness is believed to play a role in the ease of CFC-13's decomposition in the upper atmosphere by UV radiation, releasing chlorine radicals that react with ozone [].

Chemical Reactions Analysis

  • Synthesis: Chlorotrifluoromethane can be synthesized by reacting carbon tetrachloride (CCl4) with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl5).

Balanced chemical equation: CCl4 + 3 HF → CClF3 + 3 HCl

  • Decomposition: In the presence of UV radiation at high altitudes, chlorotrifluoromethane decomposes, releasing chlorine radicals that can react with ozone molecules, depleting the ozone layer [].

Balanced chemical equation (represents the overall process, not a single elementary reaction): CF3Cl + UV radiation → Cl• + CF3• + Cl• ... Cl• + O3 → ClO• + O2


Physical And Chemical Properties Analysis

  • Melting point: -181°C (-293.8°F) []
  • Boiling point: -81.5°C (-114.7°F) []
  • Density: 1.53 g/cm³ []
  • Solubility: Slightly soluble in water, more soluble in organic solvents [].
  • Stability: Stable under normal conditions. Decomposes in the presence of UV radiation at high altitudes [].

Mechanism of Action (not applicable)

  • Toxicity: Chlorotrifluoromethane is considered to be relatively low in acute toxicity. However, exposure to high concentrations can cause dizziness, nausea, and asphyxiation due to oxygen displacement.
  • Flammability: Non-flammable [].
  • Reactivity: Can react violently with strong oxidizers or hot metals.
  • Environmental Hazards: As mentioned previously, chlorotrifluoromethane is a potent ozone-depleting substance. Its release into the atmosphere contributes to stratospheric ozone depletion, which can increase UV radiation reaching the Earth's surface, leading to potential health risks and ecological damage.
  • Refrigerant: CFC-13 served as a common refrigerant in scientific equipment, particularly in low-temperature applications. Its non-flammable nature, low boiling point, and chemical stability made it suitable for research involving cryogenic temperatures or sensitive materials [1].
  • Propellant: In certain scientific experiments, CFC-13 acted as a propellant for aerosols used for various purposes. For instance, it propelled dust particles in wind tunnel experiments to simulate atmospheric conditions.
  • Solvent: Owing to its inertness and ability to dissolve various organic compounds, CFC-13 found use as a solvent in scientific research. It was employed in tasks like extracting lipids from biological samples or cleaning delicate scientific instruments.

It's crucial to remember that these applications are purely historical. Due to the environmental concerns surrounding its ozone-depleting properties, the production and use of CFC-13 were banned under the Montreal Protocol in 1987 []. Safer alternatives have since been developed and adopted in scientific research practices.

Current Research Applications (Limited)

While the widespread use of CFC-13 in scientific research ceased decades ago, there are a few exceptional cases where it might still be encountered in a strictly controlled environment.

  • Legacy equipment: In some rare instances, older scientific equipment designed specifically for CFC-13 as a refrigerant might still be in operation. However, these situations are uncommon and involve specific circumstances with rigorous safety protocols in place.
  • Atmospheric research: Studying the persistence and breakdown of CFC-13 in the atmosphere remains a relevant field of research. Scientists may use small, controlled quantities of CFC-13 to understand its environmental impact and track its degradation over time.
, primarily substitution and addition reactions. It is relatively stable but can react under specific conditions:

  • Substitution Reactions: Chlorotrifluoromethane can react with iodine to form trifluoroiodomethane and chlorine iodide:
    I2+CClF3CF3I+ClI\text{I}_2+\text{CClF}_3\rightarrow \text{CF}_3\text{I}+\text{ClI}
  • Addition Reactions: This compound can participate in addition reactions with nucleophiles, although such reactions are less common due to its stability .

Chlorotrifluoromethane can be synthesized through several methods:

  • Chlorination of Trifluoromethane: This method involves reacting trifluoromethane with chlorine gas at high temperatures (600-700°C) in a molar ratio of approximately 1:1.
  • Reaction of Carbon Tetrachloride with Hydrogen Fluoride: This industrial method produces chlorotrifluoromethane as a byproduct during the manufacture of other chlorofluorocarbons:
    CCl4+3HFCClF3+3HCl\text{CCl}_4+3\text{HF}\rightarrow \text{CClF}_3+3\text{HCl}

Although this method can yield chlorotrifluoromethane, it is not economically viable due to low yields and high separation costs .

Studies on chlorotrifluoromethane's interactions have focused on its reactivity with hydrogen atoms and other halogenated compounds. For instance, the reaction kinetics between hydrogen atoms and chlorotrifluoromethane have been examined using electron spin resonance techniques. The activation energy for this reaction was estimated at approximately 36.8 kJ/mol . Furthermore, investigations into its effects on cellular mechanisms have indicated that exposure can alter cell signaling pathways and induce stress responses.

ChlorodifluoromethaneCCl₂F₂0.051RefrigerantsDichlorodifluoromethaneCCl₂F₂0.124RefrigerantsTrichlorofluoromethaneCCl₃F16Solvent and refrigerantCarbon TetrachlorideCCl₄12Solvent and industrial uses

Uniqueness of Chlorotrifluoromethane: Chlorotrifluoromethane stands out due to its high global warming potential (GWP) of approximately 13,900 over a hundred-year period, which is among the highest for halocarbons. Its long atmospheric lifetime and significant contribution to ozone depletion make it particularly notable within this group of compounds .

Physical Description

Chlorotrifluoromethane is a colorless odorless gas. It is shipped as a liquefied gas under its own vapor pressure. It is noncombustible. It can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket.
COLOURLESS LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless gas

XLogP3

2

Boiling Point

-114 °F at 760 mm Hg (USCG, 1999)
-81.4 °C
-81.4 °C @ 760 MM HG

Vapor Density

1.298 at -22 °F (USCG, 1999) (Relative to Air)
Relative vapor density (air = 1): 3.6

Density

Relative density (water = 1): 1.3

LogP

1.65 (LogP)
log Kow = 1.65
1.65

Odor

Ethereal

Melting Point

-294 °F (USCG, 1999)
-181.0 °C
-181 °C

UNII

7C6U91JNED

GHS Hazard Statements

Aggregated GHS information provided by 112 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H420 (33.93%): Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

24816 mm Hg (USCG, 1999)
2.14e+04 mmHg
21,400 mm Hg @ 25 °C

Pictograms

Irritant

Compressed Gas;Irritant

Other CAS

75-72-9

Wikipedia

Chlorotrifluoromethane

Methods of Manufacturing

REACTION OF CARBON TETRACHLORIDE OR CHLOROFORM AND HYDROGEN FLUORIDE, IN THE PRESENCE OF PARTIALLY FLUORINATED ANTIMONY PENTACHLORIDE CATALYST (EST)
From dichlorodifluoromethane in vapor phase with aluminum chloride catalyst.

General Manufacturing Information

Methane, chlorotrifluoro-: ACTIVE

Analytic Laboratory Methods

Concn of approx 4 ppt were measured in air using gas chromatography/mass spectroscopy.
Trace gases have been measured, by electron-capture gas chromatography and gas chromatography-mass spectrometry.

Dates

Last modified: 08-15-2023

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